Enhanced mTORC2 Inhibitory Potency Compared to Parent Lead Compound
JR-AB2-011 (target compound) demonstrates markedly improved mTORC2 inhibitory potency relative to its parent compound JR-AB2-000 (CID613034). The IC50 for mTORC2 inhibition decreased from 1.64 μM (parent) to 0.36 μM (JR-AB2-011), representing a 4.6-fold improvement in potency [1]. This enhancement was achieved through targeted SAR modifications to the thiazolidine scaffold, resulting in a compound that blocks Rictor-mTOR association at lower effective concentrations [2].
| Evidence Dimension | mTORC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.36 μM |
| Comparator Or Baseline | JR-AB2-000 (CID613034): 1.64 μM |
| Quantified Difference | 4.6-fold lower IC50 (greater potency) |
| Conditions | In vitro mTORC2 kinase assay; GST-tagged AKT substrate |
Why This Matters
The 4.6-fold improvement in potency translates to more effective mTORC2 blockade at lower compound concentrations, reducing potential off-target effects and improving the dynamic range for dose-response studies in cellular and in vivo models.
- [1] Benavides-Serrato A, Lee J, Holmes B, Landon KA, Bashir T, Jung ME, Lichtenstein A, Gera J. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma. PLoS One. 2017 Apr 28;12(4):e0176599. View Source
- [2] UCLA Department of Chemistry and Biochemistry. JR-AB2-011 SAR Summary. Figure 5B. View Source
